
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research for its ability to selectively block β2-adrenergic receptors and to investigate the physiological and biochemical effects of this blockade.
作用機序
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 works by selectively blocking β2-adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated, β2-adrenergic receptors cause relaxation of smooth muscle, dilation of blood vessels, and an increase in heart rate and contractility. By blocking these receptors, 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 inhibits these effects.
Biochemical and Physiological Effects:
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In studies related to asthma and COPD, 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 has been shown to inhibit bronchodilation and to reduce airway responsiveness. In studies related to cardiovascular disease, 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 has been shown to reduce heart rate and contractility, and to decrease blood pressure.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to investigate the specific effects of blocking these receptors without interfering with other signaling pathways. However, one limitation of using 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 is that it may have off-target effects at high concentrations or in certain tissues. Additionally, the effects of 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 may vary depending on the species or model organism being used.
将来の方向性
There are a number of potential future directions for research involving 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551. One area of interest is the role of β2-adrenergic receptors in cancer. Recent studies have suggested that these receptors may play a role in tumor growth and metastasis, and 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 could be used to investigate this further. Another area of interest is the development of new drugs that target β2-adrenergic receptors. By understanding the mechanisms of action of 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 and other β2-adrenergic receptor antagonists, researchers may be able to design more effective and selective drugs for the treatment of respiratory and cardiovascular diseases.
合成法
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 can be synthesized through a multistep process starting from 4-isopropylphenol. The first step involves the conversion of 4-isopropylphenol to 4-isopropylphenylacetone, followed by the conversion of 4-isopropylphenylacetone to 1-(4-isopropylphenoxy)-3-chloropropan-2-ol. The final step involves the conversion of 1-(4-isopropylphenoxy)-3-chloropropan-2-ol to 1-(4-isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride.
科学的研究の応用
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 is primarily used in scientific research to selectively block β2-adrenergic receptors and to investigate the physiological and biochemical effects of this blockade. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
特性
IUPAC Name |
1-morpholin-4-yl-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13(2)14-3-5-16(6-4-14)20-12-15(18)11-17-7-9-19-10-8-17;/h3-6,13,15,18H,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDRXDBVGRXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)
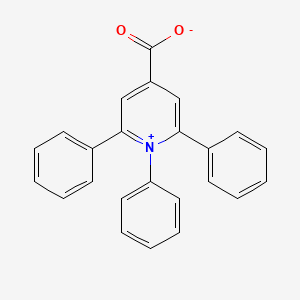

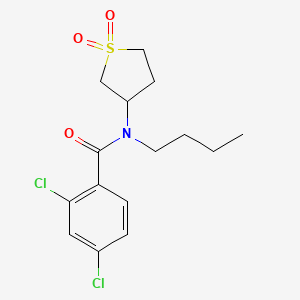
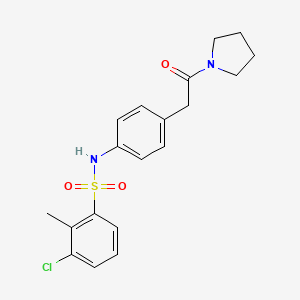
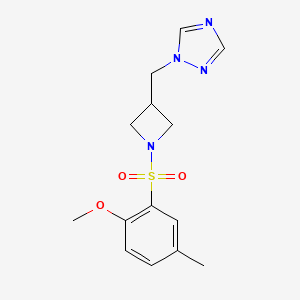
![N-(4-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2932317.png)

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate](/img/structure/B2932319.png)
![1-(2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2932322.png)
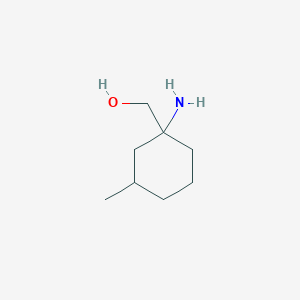
![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)